1,2-Bis(trifluoromethyl)benzene

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of organofluorine chemistry, which has witnessed significant advancement over the past eight decades. The systematic exploration of bis(trifluoromethyl)benzene derivatives gained momentum during the late twentieth century as researchers recognized the unique properties imparted by multiple trifluoromethyl substituents on aromatic systems. Early investigations into the synthesis and characterization of this compound were driven by the need to understand how positioning effects of electron-withdrawing trifluoromethyl groups influence molecular stability and reactivity patterns.

The compound's discovery and subsequent development were closely tied to advances in fluorination methodologies and the growing recognition of organofluorine compounds' importance in pharmaceutical and materials science applications. Historical research efforts focused on developing efficient synthetic routes that could reliably produce this compound with high purity and yield, leading to the establishment of various synthetic protocols that remain relevant today.

Foundational studies in the field established the compound's basic physicochemical properties and laid the groundwork for understanding its behavior under different reaction conditions. These early investigations revealed the compound's exceptional thermal stability and unique electronic properties, which would later prove crucial for its applications in advanced synthetic chemistry.

Nomenclature and Structural Identification

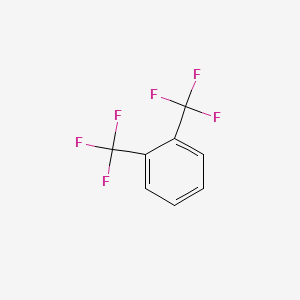

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its structural composition of a benzene ring bearing two trifluoromethyl groups at the 1 and 2 positions. The compound is also known by several alternative names, including ortho-bis(trifluoromethyl)benzene and alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-ortho-xylene, reflecting different naming conventions and historical usage patterns.

The compound's Chemical Abstracts Service registry number 433-95-4 serves as its unique identifier in chemical databases and literature. Its International Union of Pure and Applied Chemistry Standard InChI key XXZOEDQFGXTEAD-UHFFFAOYSA-N provides a standardized representation for computational and database applications.

The structural identification of this compound reveals a benzene ring with two trifluoromethyl substituents positioned adjacent to each other, creating a distinctive ortho-substitution pattern. This arrangement results in significant electronic effects due to the proximity of two highly electronegative trifluoromethyl groups, influencing the compound's overall molecular properties and reactivity patterns.

Position in Organofluorine Chemistry

This compound occupies a prominent position within the broader field of organofluorine chemistry, representing a class of compounds characterized by multiple trifluoromethyl substituents on aromatic systems. The presence of six fluorine atoms within its molecular structure places it among the highly fluorinated aromatic compounds, which exhibit distinctive properties compared to their non-fluorinated counterparts.

The compound exemplifies the fundamental principles governing carbon-fluorine bond behavior in aromatic systems. The carbon-fluorine bond, recognized as one of the strongest single bonds in organic chemistry with an average bond energy of approximately 480 kilojoules per mole, contributes significantly to the compound's exceptional stability. This bond strength, combined with fluorine's unique properties including its high electronegativity and small van der Waals radius, results in distinctive molecular characteristics that set this compound apart from other organohalogens.

The positioning of two trifluoromethyl groups in the ortho configuration creates unique electronic effects that influence the compound's reactivity patterns. These effects have been extensively studied to understand how multiple electron-withdrawing groups affect aromatic substitution reactions and metallation processes. The compound serves as an important model system for investigating the cumulative effects of trifluoromethyl substitution on aromatic reactivity.

Within the context of organofluorine chemistry, this compound represents an important building block for more complex fluorinated structures. Its synthetic accessibility and well-characterized properties make it a valuable starting material for preparing other organofluorine compounds through various transformation reactions.

Significance in Contemporary Chemical Research

Contemporary research involving this compound has revealed its significant utility across multiple areas of chemical investigation. The compound has emerged as a valuable substrate for studying site-selective metallation reactions, providing insights into how electronic effects influence regioselectivity in organometallic transformations. Recent mechanistic studies have demonstrated condition-dependent rate limitation in lithium diisopropylamide-mediated ortholithiation reactions, revealing complex kinetic behavior that depends on reaction conditions and the presence of various additives.

The compound has found particular importance in the development of advanced synthetic methodologies. Research has shown its utility as a precursor for preparing more complex organofluorine structures through various transformation reactions. Photoredox catalysis studies have utilized this compound derivatives in dehalogenation reactions, demonstrating its value in contemporary synthetic chemistry approaches.

Recent investigations have explored the compound's potential in materials science applications, particularly in the design of thermally activated delayed fluorescence emitters. Research has demonstrated that 1,4-Bis(trifluoromethyl)benzene, a closely related isomer, serves as an effective acceptor unit in donor-acceptor-donor architectures, suggesting similar potential for the 1,2-isomer in advanced materials applications.

The compound's role in understanding fundamental organofluorine chemistry principles continues to expand. Studies investigating the effects of trifluoromethyl substitution on intermolecular interactions have utilized bis(trifluoromethyl)benzene derivatives to probe π-π interactions and their modulation by fluorine substitution. These investigations provide valuable insights into how fluorine substitution affects molecular recognition and self-assembly processes.

Contemporary research has also focused on developing more efficient synthetic routes to this compound and related compounds. New methodologies employing trifluoromethylation reagents and advanced catalytic systems have emerged, offering improved selectivity and yield compared to traditional synthetic approaches. These developments reflect the ongoing importance of this compound in synthetic chemistry and the continuous efforts to improve its accessibility for research applications.

Propriétés

IUPAC Name |

1,2-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZOEDQFGXTEAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195818 | |

| Record name | 1,2-Bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433-95-4 | |

| Record name | 1,2-Bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-bis(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(TRIFLUOROMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRD8XU7FGR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Starting Materials

- Ortho-xylene or derivatives such as o-dichloromethylbenzotrifluoride serve as starting points.

- Chlorination targets the methyl groups to form dichloromethyl or trichloromethyl substituents on the aromatic ring.

Reaction Conditions and Catalysts

- Chlorination is typically performed by bubbling chlorine gas into the liquid methyl-substituted benzene under stirring.

- Radical initiators such as 2,2'-azobisisobutyronitrile (AIBN) or peroxides (benzoyl peroxide, dodecanoyl peroxide) are used to initiate the radical chlorination.

- Reaction temperatures range from 40°C to 100°C, optimized to balance reaction rate and selectivity.

- The reaction is exothermic and temperature control is achieved by external heating/cooling or adjusting chlorine gas flow.

- Reaction vessels are made of glass, stainless steel, or lined with inert materials to withstand corrosive conditions.

Chlorination Reaction Example

| Parameter | Details |

|---|---|

| Starting material | 1-dichloromethyl-4-trifluoromethylbenzene |

| Catalyst | AIBN (2,2'-azobisisobutyronitrile) |

| Chlorine gas flow rate | 38 g/hr |

| Temperature | 70–80°C |

| Reaction time | 7–8.5 hours |

| Product composition | ~96% 1-trichloromethyl-4-trifluoromethylbenzene |

This chlorination converts dichloromethyl groups to trichloromethyl groups, which are key intermediates for subsequent fluorination.

Fluorination Methods

Fluorinating Agents

- Anhydrous hydrogen fluoride (HF) is commonly used as the fluorinating agent.

- The fluorination is often catalyzed by Lewis acids such as antimony(V) chloride (SbCl5).

Fluorination Reaction Details

- The chlorinated intermediates (e.g., bis(trichloromethyl)benzene) are reacted with HF in the presence of SbCl5 at room temperature or slightly elevated temperatures.

- This step replaces chlorine atoms with trifluoromethyl groups, yielding bis(trifluoromethyl)benzene.

- The reaction is conducted in liquid phase to avoid handling solids, improving industrial feasibility.

Alternative Fluorination Routes

- Sulfur tetrafluoride (SF4) fluorination of terephthalic acid derivatives at 100–120°C is reported for para-isomers but can be adapted for ortho-isomers.

Specific Preparation of 1,2-Bis(trifluoromethyl)benzene

- According to literature (Journal of Chemical Society, 1960), fluorination of ortho-trichloromethylbenzotrifluoride yields this compound.

- Chlorination of o-dichloromethylbenzotrifluoride followed by fluorination of o-dichloromethylbenzotrichloride are also documented routes.

- These methods emphasize controlled chlorination and fluorination steps to ensure the correct substitution pattern on the benzene ring.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Starting Material | Conditions & Catalysts | Product/Intermediate |

|---|---|---|---|---|

| 1. Chlorination | Radical chlorination | Ortho-xylene or o-dichloromethylbenzotrifluoride | Cl2 gas, AIBN or peroxides, 40–100°C | o-Dichloromethyl or o-Trichloromethyl derivatives |

| 2. Fluorination | Halogen exchange | Bis(trichloromethyl)benzene derivatives | Anhydrous HF, SbCl5 catalyst, room temp or mild heating | This compound |

Research Findings and Industrial Relevance

- The described methods avoid handling solid intermediates, favoring liquid-phase reactions that are more manageable on an industrial scale.

- Radical initiators and temperature control are critical to achieving high yields and selectivity.

- The fluorination step using HF and SbCl5 is well-established and provides high conversion to trifluoromethyl groups.

- The process is scalable and has been patented, reflecting its commercial viability.

Analyse Des Réactions Chimiques

Halogenation and Functional Group Interconversion

1,2-Bis(trifluoromethyl)benzene undergoes halogenation under controlled conditions. In superacidic media (e.g., CF₃SO₃H), protolytic defluorination generates reactive intermediates that participate in Friedel-Crafts-type reactions with aromatic substrates . For example:

-

Reaction with benzene yields triphenylmethanol derivatives (e.g., 20 ) and benzophenones (e.g., 11 ) via carbocation intermediates.

-

Kinetic data : Reactions proceed optimally at 0–25°C, with product ratios influenced by temperature and substituent electronics .

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| This compound | Triphenylmethanol (20 ) | 44–54 | CF₃SO₃H, 0–25°C |

| This compound | Benzophenone (11 ) | 41–56 | CF₃SO₃H, 0–25°C |

Metalation and Cross-Coupling Reactions

The compound participates in regioselective metalation at the 2-position, enabling carboxylation to form 2,6-bis(trifluoromethyl)benzoic acid . This reactivity is critical for synthesizing fluorinated ligands and pharmaceuticals.

-

Key reagent : LDA (lithium diisopropylamide) in THF at −78°C.

-

Mechanism : Deprotonation generates a stabilized aryl lithium species, which reacts with CO₂ to form the carboxylate .

Organometallic Complex Formation

This compound acts as a ligand in bis(arene)chromium complexes, where steric effects from adjacent trifluoromethyl groups influence bonding geometry .

-

Structural data : X-ray crystallography reveals distorted sandwich structures with Cr–C bond lengths of 2.15–2.20 Å .

-

Thermal stability : Complexes decompose above 200°C, releasing ligand and metallic chromium.

Electrophilic Aromatic Substitution

Despite the electron-withdrawing trifluoromethyl groups, limited electrophilic substitution occurs under harsh conditions:

-

Bromination : Requires Br₂ in the presence of FeBr₃ at 80°C, yielding 1-bromo-2-(trifluoromethyl)benzene (76% yield) .

-

Nitration : Achieved with HNO₃/H₂SO₄ at 50°C, producing nitro derivatives with moderate regioselectivity .

Radical Reactions

In the presence of radical initiators (e.g., AIBN), this compound participates in chlorination reactions:

-

Chlorination with Cl₂ at 65–80°C yields 1-trichloromethyl-2-trifluoromethylbenzene (96–98% purity) .

-

Catalyst : 2,2′-azobisisobutyronitrile (AIBN) enhances reaction efficiency by generating chlorine radicals .

Fluorination and Defluorination

-

Hydrogen fluoride (HF) treatment : Converts trichloromethyl intermediates to trifluoromethyl groups under high-pressure conditions (8.84 × 10⁵ Pa) at 60°C .

-

Defluorination in superacids : Leads to mixed acid anhydrides (e.g., 43 ) via carbocation intermediates .

Comparative Reactivity with Other Isomers

Applications De Recherche Scientifique

Pharmaceutical Industry

1,2-Bis(trifluoromethyl)benzene serves as an important intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl groups enhance the biological activity of compounds, making them more effective as drugs. For example, it has been utilized in the development of antimicrobial agents and other therapeutic drugs due to its ability to influence pharmacokinetic properties .

Materials Science

In materials science, this compound is employed as a building block for creating advanced materials with specific electronic properties. It has been used in the design of thermally activated delayed fluorescence (TADF) emitters. These materials exhibit efficient light emission characteristics that are valuable for organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Analytical Chemistry

The compound is also utilized in analytical chemistry as a solvent for electrogenerated chemiluminescence studies. Its stability in fluorinated environments enhances the performance of various analytical techniques such as high-performance liquid chromatography (HPLC). The unique properties of this compound allow for better resolution and detection limits in analytical applications .

Case Studies

Mécanisme D'action

The mechanism of action of 1,2-bis(trifluoromethyl)benzene is primarily related to the electronic effects of the trifluoromethyl groups. These groups are highly electronegative, which can influence the reactivity and stability of the compound. The trifluoromethyl groups can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s behavior in various chemical and biological systems .

Comparaison Avec Des Composés Similaires

1,2-Bis(trifluoromethyl)benzene can be compared with other similar compounds, such as:

1,3-Bis(trifluoromethyl)benzene: This compound has the trifluoromethyl groups at the 1 and 3 positions.

1,4-Bis(trifluoromethyl)benzene: This compound has the trifluoromethyl groups at the 1 and 4 positions.

The uniqueness of this compound lies in its specific substitution pattern, which affects its reactivity and applications compared to its isomers.

Activité Biologique

1,2-Bis(trifluoromethyl)benzene, also known as this compound or simply bis(trifluoromethyl)benzene, is an organofluorine compound with the molecular formula CHF. This compound has garnered attention in various fields due to its unique chemical properties and potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, including synthesis methods, case studies, and research findings.

This compound features two trifluoromethyl groups attached to a benzene ring. This configuration enhances its lipophilicity and stability, enabling effective interaction with biological membranes. The presence of fluorine atoms significantly influences the compound's reactivity and solubility in organic solvents, making it suitable for various chemical syntheses and biological studies .

Antimicrobial Properties

Research indicates that fluorinated compounds like this compound exhibit notable antimicrobial activity. For instance, studies have shown that related compounds with similar trifluoromethyl substitutions display minimum inhibitory concentrations (MICs) against various bacterial strains. The specific mechanisms often involve disruption of microbial membranes or interference with metabolic pathways .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 4.88 | Bacillus mycoides |

| Compound B | 10.00 | E. coli |

| Compound C | 15.00 | Candida albicans |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Compounds with structural similarities have demonstrated significant cytotoxic effects against multiple cancer cell lines. For example, one study evaluated the efficacy of several derivatives against human cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer), showing promising results .

| Cell Line | IC (µM) | Reference Drug IC (µM) |

|---|---|---|

| A549 | 22.4 | 52.1 |

| HCT116 | 17.8 | 52.1 |

| PACA2 | 44.4 | 52.1 |

The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that its lipophilic nature allows for enhanced membrane permeability and subsequent interaction with intracellular targets such as proteins and enzymes involved in critical metabolic pathways .

Case Studies:

- Anticancer Study : A recent study assessed the effects of a series of trifluoromethyl-substituted compounds on the expression of genes associated with cancer progression. Treatment with these compounds resulted in down-regulation of key oncogenes such as EGFR and KRAS, suggesting a potential pathway for therapeutic intervention .

- Antimicrobial Efficacy : Another study focused on the antibacterial properties of bis(trifluoromethyl)-substituted compounds against Staphylococcus aureus and other pathogens, revealing significant inhibitory effects that warrant further exploration for antibiotic development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.